2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide
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Overview
Description
2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide typically involves multiple steps:
Formation of the triazolothiadiazole core: This is achieved by reacting 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-triazole-3-thiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide involves:
Molecular Targets: It targets microtubules, disrupting their polymerization during cell division.
Pathways Involved: Induces cell cycle arrest at the G2/M phase and triggers apoptosis through both mitochondria-mediated and death receptor-mediated pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its tubulin inhibitory activity and anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: Studied for their antimicrobial and antifungal activities.
Uniqueness
2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolothiadiazoles .
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-3-13-6-4-5-7-16(13)28-12-17(26)21-19-24-25-18(22-23-20(25)29-19)14-8-10-15(27-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,21,24,26) |
InChI Key |
YWUZCKKSZKYLOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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